molecular formula C11H12BrClO3 B13689809 Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate

Cat. No.: B13689809
M. Wt: 307.57 g/mol
InChI Key: RHVMURXBPCUJCN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate is a chemical compound with the molecular formula C10H10BrClO3 It is a white crystalline powder commonly used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-chlorobenzoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions for several hours, followed by purification through extraction and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromo-3-chlorobenzoic acid.

    Reduction: Formation of 3-(4-bromo-3-chlorophenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of bromine and chlorine atoms, along with the ester and hydroxyl groups, makes it a versatile compound for various scientific investigations.

Properties

Molecular Formula

C11H12BrClO3

Molecular Weight

307.57 g/mol

IUPAC Name

ethyl 3-(4-bromo-3-chlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3

InChI Key

RHVMURXBPCUJCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Br)Cl)O

Origin of Product

United States

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